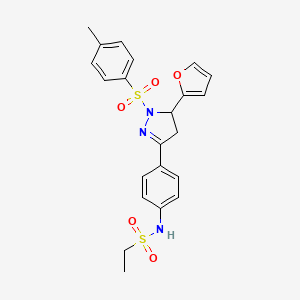

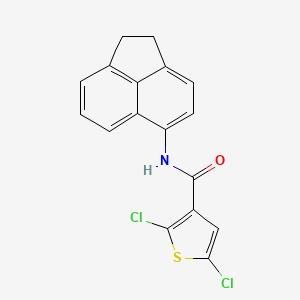

![molecular formula C13H15N5OS B2373044 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone CAS No. 1797020-12-2](/img/structure/B2373044.png)

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone is a useful research compound. Its molecular formula is C13H15N5OS and its molecular weight is 289.36. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Chemical Properties

Research has been conducted on the efficient synthesis methods and chemical properties of dihydropyridopyrimidinone derivatives and related compounds. For instance, Darehkordi and Ghazi (2015) developed an efficient ultrasonic-assisted synthesis method for ethyl-5-(aryl)-2-(2-alkokxy-2-oxoethylidene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate derivatives using a tri-component reaction facilitated by a modified montmorillonite nanostructure as a catalyst. This method offers excellent yields in short reaction times at room temperature, highlighting the compound's versatile synthetic accessibility and potential for further functionalization (Darehkordi & Ghazi, 2015).

Potential Therapeutic Applications

Gomha et al. (2017) synthesized novel thiadiazoles bearing pyrido[2,3-d]pyrimidinone moiety, exploring their potential as anti-breast cancer agents. The study involved the reaction of specific hydrazine carbothioamide with hydrazonoyl chlorides, leading to compounds showing powerful activity against the MCF-7 cell line, indicating significant therapeutic potential (Gomha et al., 2017).

Antimicrobial and Anticancer Agents

Research by Hafez, El-Gazzar, and Al-Hussain (2016) on novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, evaluated for in vitro antimicrobial and anticancer activity, revealed that some compounds exhibited higher anticancer activity than doxorubicin, a reference drug. This study underlines the potential of such compounds in developing new therapeutic agents with antimicrobial and anticancer properties (Hafez, El-Gazzar, & Al-Hussain, 2016).

Development of Drug Formulations

Burton et al. (2012) investigated the development of a suitable formulation for early toxicology and clinical studies of a poorly water-soluble compound, aiming for the treatment of arrhythmia. Their research focused on preventing or delaying precipitation of the compound from solution, a critical step for ensuring effective dosage and bioavailability in vivo (Burton et al., 2012).

準備方法

Synthetic Routes and Reaction Conditions: : The synthesis of this compound can involve multiple steps, starting from commercially available precursors. Typical reactions may include cyclization processes, coupling reactions, and various functional group transformations. Reaction conditions often require careful control of temperature, pH, and the use of catalysts to achieve the desired product with high purity and yield.

Industrial Production Methods: : Industrial-scale production would likely require optimization of the synthetic route to ensure cost-effectiveness and scalability. This could involve the use of continuous flow reactors, green chemistry principles to minimize waste, and advanced purification techniques such as crystallization and chromatography.

化学反応の分析

Types of Reactions It Undergoes: : The compound is likely to undergo reactions such as:

Oxidation: Possible conversion to more oxidized forms.

Reduction: Reduction to less oxidized derivatives.

Substitution: Nucleophilic or electrophilic substitutions at various reactive sites.

Common Reagents and Conditions: : Common reagents may include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles/nucleophiles for substitution reactions. Conditions often involve solvents such as dichloromethane, ethanol, or aqueous solutions, depending on the specific transformation.

Major Products Formed: : Products formed from these reactions can vary widely, ranging from more complex derivatives with added functional groups to simpler compounds via degradation pathways.

Scientific Research Applications:

Chemistry: : As a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

Medicine: : Investigated for potential pharmaceutical properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry: : Possible use in materials science for developing novel polymers or as a catalyst in various industrial processes.

Mechanism of Action: : The compound’s mechanism of action involves interactions with specific molecular targets, which may include enzymes, receptors, or other macromolecules. For instance, the heterocyclic systems could enable binding to active sites of enzymes, potentially inhibiting their activity or modulating signaling pathways.

Comparison with Similar Compounds: : Compared to other similar heterocyclic compounds, this molecule stands out due to its unique combination of structural features which may afford distinct reactivity and biological activity.

Similar Compounds: : Examples include other pyrimidine-based molecules, thiadiazole derivatives, and other fused heterocyclic systems

特性

IUPAC Name |

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(4-propylthiadiazol-5-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N5OS/c1-2-3-11-12(20-17-16-11)13(19)18-5-4-10-9(7-18)6-14-8-15-10/h6,8H,2-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGISNAGLPSRMPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(SN=N1)C(=O)N2CCC3=NC=NC=C3C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N5OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

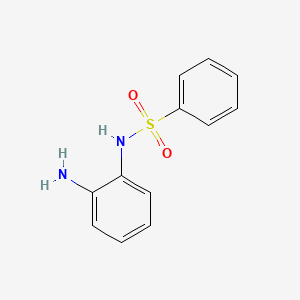

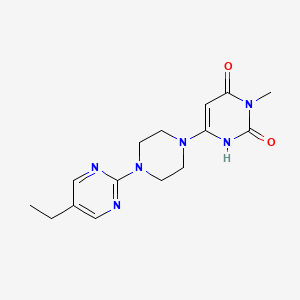

![N'-[(4-fluorophenyl)methyl]-N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}ethanediamide](/img/structure/B2372962.png)

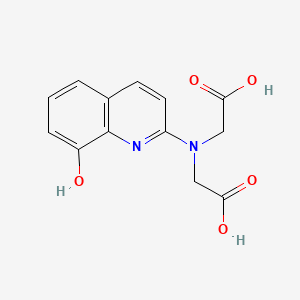

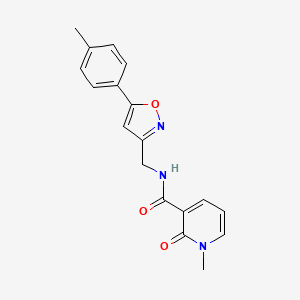

![2-chloro-N-[2-(N-methylacetamido)phenyl]acetamide](/img/structure/B2372966.png)

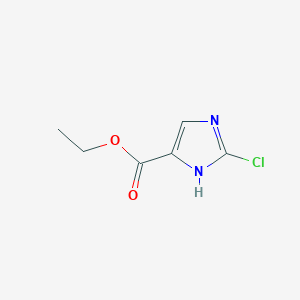

![2-(4-((1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)-N-(pyridin-2-yl)acetamide oxalate](/img/structure/B2372967.png)

![2-(2,2,2-Trifluoroethyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B2372970.png)

![2-(1,3-dimethyl-1H-pyrazole-5-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2372975.png)

![4-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidine](/img/structure/B2372982.png)

![3-(trifluoromethyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2372984.png)